molecular formula C16H16ClNO2 B3363380 (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine CAS No. 1021079-84-4

(2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine

Cat. No.: B3363380
CAS No.: 1021079-84-4
M. Wt: 289.75
InChI Key: SDMAZUVUXSCFFK-UHFFFAOYSA-N
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Description

(2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine is a chemical compound with the CAS Registry Number 1021079-84-4 and a molecular formula of C16H16ClNO2 . It has a molecular weight of 289.76 g/mol and is provided with a high purity of 98% . This benzodioxepin-derived methanamine is a valuable building block for chemical synthesis and medicinal chemistry research. Its structure, featuring a chlorophenyl group and a benzodioxepin system, makes it a compound of interest in the exploration of new pharmacologically active molecules. Researchers can utilize this compound as a key intermediate in the design and development of novel therapeutic agents. The compound requires careful handling. It is classified with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-13-5-2-1-4-12(13)16(18)11-6-7-14-15(10-11)20-9-3-8-19-14/h1-2,4-7,10,16H,3,8-9,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMAZUVUXSCFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(C3=CC=CC=C3Cl)N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 3,4-dihydro-2H-1,5-benzodioxepin-7-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is heated to reflux for several hours, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Structure

The molecular structure of this compound consists of a chlorophenyl group attached to a benzodioxepin moiety, which contributes to its biological activity and chemical reactivity.

Pharmaceutical Development

This compound has been studied for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets relevant to various diseases.

Case Studies:

  • Antidepressant Activity : Research indicates that derivatives of benzodioxepin compounds exhibit antidepressant-like effects in animal models. The specific interactions of (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine with neurotransmitter systems are under investigation.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, facilitating the production of more complex molecules.

Synthesis Applications:

  • Building Block for Complex Molecules : It can be used to synthesize other pharmaceuticals and agrochemicals due to its unique structural attributes.

Agrochemical Potential

Given its chemical properties, there is ongoing research into its efficacy as a pesticide or herbicide.

Research Insights:

  • Studies have shown that similar compounds can exhibit herbicidal activity against specific plant species, suggesting potential applications in agricultural chemistry.

Data Table of Applications

Application AreaDescriptionRelevant Studies/Findings
Pharmaceutical DevelopmentPotential antidepressant propertiesAnimal model studies
Organic SynthesisIntermediate for synthesizing complex moleculesSynthetic pathway research
AgrochemicalsPossible use as a pesticide or herbicideHerbicidal activity studies

Mechanism of Action

The mechanism of action of (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs vary in substituents on the phenyl ring or modifications to the benzodioxepin core. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Phenyl Key Properties/Data Reference
(2-Chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine (Target) C₁₆H₁₅ClNO₂ ~288.45 2-chloro Discontinued; synthesis challenges inferred
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine C₉H₁₁NO₂ 165.18 N/A mp 81–82°C; foundational core for derivatives
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(3-methylphenyl)methanamine C₁₇H₁₉NO₂ 269.34 3-methyl Methyl group enhances lipophilicity vs. chloro
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(4-methoxyphenyl)methanamine C₁₇H₁₉NO₃ 285.34 4-methoxy Methoxy group increases polarity and H-bonding potential
(3,5-Difluorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine C₁₆H₁₅F₂NO₂ 291.29 3,5-difluoro Fluorine atoms improve metabolic stability
[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-yl]methanamine C₁₃H₁₄N₂O₂S 270.33 N/A Thiazole substitution introduces sulfur for diverse interactions

Key Observations:

  • Substituent Effects : The 2-chloro group in the target compound imparts electron-withdrawing effects, increasing lipophilicity compared to methyl (electron-donating) or methoxy (polar) analogs. Fluorine substituents (e.g., 3,5-difluoro) balance lipophilicity with metabolic resistance .

Biological Activity

The compound (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine (commonly referred to as the benzodioxepin derivative) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₆ClNO₂
  • Molecular Weight : 289.76 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Studies suggest that it may act as a nurr-1 activator , which is implicated in neuroprotection and neurodegenerative disease treatment, particularly Parkinson's disease. The activation of the Nurr1 receptor is believed to enhance dopaminergic neuron survival and function, thus potentially mitigating symptoms associated with Parkinson's disease .

Biological Activity Overview

  • Neuroprotective Effects :
    • The compound has shown promise in protecting neuronal cells from apoptosis induced by various stressors.
    • Activation of Nurr1 may lead to increased expression of neurotrophic factors, which support neuronal health .
  • Antimicrobial Properties :
    • Preliminary studies indicate that derivatives similar to this compound exhibit antimicrobial activity against a range of bacterial strains.
    • The structural components of the benzodioxepin framework are often linked to such bioactivity .
  • Antidepressant-like Effects :
    • Some research suggests that compounds with similar structures may influence serotonin and norepinephrine levels, potentially offering antidepressant-like effects .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study investigated the effects of benzodioxepin derivatives on dopaminergic neurons in vitro. The results indicated that these compounds significantly reduced cell death in response to neurotoxic agents, supporting their role as potential therapeutic agents for Parkinson's disease .

Case Study 2: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various benzodioxepin derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting a potential application in treating bacterial infections .

Data Table: Biological Activity Summary

Activity TypeMechanism/EffectReference
NeuroprotectionNurr1 activation leading to neuronal survival
AntimicrobialInhibition of bacterial growth
Antidepressant-likeModulation of neurotransmitter levels

Q & A

Q. What are the optimal synthetic routes for (2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Chloromethylation : Precursor compounds like 3,4-dihydro-2H-1,5-benzodioxepin-7-amine can be functionalized using chloromethyl methyl ether or chloroformate derivatives under Lewis acid catalysis (e.g., ZnI₂ or AlCl₃) at 0–25°C to introduce reactive groups .
  • Coupling Reactions : The chlorophenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating the target compound with >95% purity .

Q. How can researchers validate the structural identity of this compound and its intermediates?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for chlorophenyl and benzodioxepin rings) and methanamine protons (δ 2.8–3.2 ppm) .
    • LC-MS/MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 302.08 for C₁₇H₁₇ClNO₂⁺) and detects impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm regioselectivity in derivatives .

Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?

Methodological Answer:

  • In Vitro Assays :
    • Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages (IC₅₀ comparison to reference drugs like indomethacin) .
    • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Toxicity Profiling : Brine Shrimp Lethality Test (BSLT) to estimate LC₅₀ values; values <500 ppm suggest potential for further study .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Studies : Compare analogs with substitutions (e.g., methyl vs. ethyl groups on the benzodioxepin ring) to identify critical pharmacophores. For example:

    Compound ModificationBiological Activity (IC₅₀)Reference
    4-Chlorophenyl substituentCOX-2 inhibition: 12 µM
    3-Methylphenyl analogReduced activity (>50 µM)
  • Meta-Analysis : Cross-reference datasets from multiple studies to account for variability in assay conditions (e.g., cell line sensitivity, solvent effects) .

Q. What experimental strategies can elucidate the mechanism of action for its anti-cancer properties?

Methodological Answer:

  • Target Identification :
    • Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to screen for interactions with MAPK or PI3K pathways .
    • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
  • In Vivo Models : Xenograft studies in immunodeficient mice (e.g., NOD/SCID) with tumor volume monitoring and histopathological analysis .

Q. How can computational methods optimize its pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like serotonin receptors (5-HT₂A) based on benzodioxepin’s structural similarity to known ligands .
  • ADMET Prediction : SwissADME or pkCSM tools to assess logP (optimal range: 2–3), CYP450 inhibition risks, and blood-brain barrier permeability .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Transition from batch to continuous flow reactors for chloromethylation steps, improving heat transfer and reducing reaction times (e.g., 2-hour vs. 12-hour batch processing) .
  • Quality Control : Implement PAT (Process Analytical Technology) with in-line FTIR to monitor intermediate formation and ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine
Reactant of Route 2
(2-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine

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